
Oxilorphan
Übersicht
Beschreibung
Oxilorphan ist ein synthetischer Opioid-Antagonist, der zur Morphinan-Familie gehört. Es wurde als potenzielle Behandlung für Opioidabhängigkeit entwickelt, wurde aber nie vermarktet. This compound wirkt als μ-Opioidrezeptor-Antagonist und als κ-Opioidrezeptor-Partielagonist und zeigt ähnliche Wirkungen wie Naloxon .
Vorbereitungsmethoden
Oxilorphan wird durch eine Reihe chemischer Reaktionen synthetisiert, die Morphinan-Derivate beinhalten. Die Syntheseroute umfasst die Acylierung von 3-Methoxy-Δ^6,7-Morphinan, gefolgt von stereospezifischer Epoxidierung, Reduktion von Amid- und Epoxidfunktionen und Demethylierung, um das Endprodukt zu erhalten
Analyse Chemischer Reaktionen
Oxilorphan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf der Morphinanstruktur verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten am Morphinanring einführen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Alkylierungsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Oxilorphan acts on the opioid receptor system, exhibiting distinct properties:
- μ-opioid Receptor Antagonism : this compound functions as an antagonist at the μ-opioid receptors, effectively blocking the effects of opioid agonists such as morphine.
- κ-opioid Receptor Partial Agonism : It also exhibits partial agonist activity at κ-opioid receptors, which can lead to hallucinogenic and dissociative effects at higher doses .
Opioid Addiction Treatment
This compound was investigated for its potential in treating opioid addiction. Its antagonist properties at μ-opioid receptors could theoretically help mitigate the effects of opioid dependence. However, clinical trials indicated that side effects such as dysphoria and hallucinations limited its acceptability among patients .
Diuretic Effects
A study demonstrated that this compound increased urinary output without affecting fluid intake in subjects, suggesting potential applications in managing fluid balance .
Analgesic Activity
Although primarily an antagonist, this compound exhibited weak analgesic effects in specific models. It was noted to prevent phenylquinone-induced abdominal contractions at doses significantly higher than those required for antagonist activity .
Mechanistic Studies
Research involving this compound has contributed to understanding the structure-activity relationships among morphinan derivatives. Its interactions with opioid receptors have been pivotal in elucidating the mechanisms underlying opioid receptor modulation .
Case Studies
Wirkmechanismus
Oxilorphan exerts its effects by binding to opioid receptors in the central nervous system. It acts as an antagonist at μ-opioid receptors, blocking the effects of opioid agonists. Additionally, it acts as a partial agonist at κ-opioid receptors, which can produce hallucinogenic and dissociative effects at higher doses . The molecular targets include the μ-opioid and κ-opioid receptors, and the pathways involved are related to opioid receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Oxilorphan ähnelt anderen Opioid-Antagonisten und Partielagonisten, wie z. B.:
Naltrexon: Ähnlich wie Naloxon ist Naltrexon ein μ-Opioidrezeptor-Antagonist mit längerer Wirkdauer.
Butorphanol: Wie this compound ist Butorphanol ein Partielagonist an κ-Opioidrezeptoren und ein Antagonist an μ-Opioidrezeptoren.
Die Einzigartigkeit von this compound liegt in seiner Kombination aus μ-Opioidrezeptor-Antagonismus und κ-Opioidrezeptor-Partielagonismus, was zu einem einzigartigen pharmakologischen Profil führt .
Biologische Aktivität
Oxilorphan , also known as L-BC-2605, is a synthetic compound belonging to the morphinan family, primarily recognized for its dual role as an opioid antagonist and a partial agonist at specific opioid receptors. It exhibits significant pharmacological properties, particularly in relation to the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) systems. Despite its promising profile, this compound was never commercially developed for therapeutic use.
This compound acts predominantly as a μ-opioid receptor antagonist , similar in potency to naloxone. However, it also functions as a κ-opioid receptor partial agonist , which can lead to unique behavioral effects, including dysphoria and potential hallucinogenic experiences at higher doses . The compound's dual activity is crucial in understanding its biological effects and potential clinical implications.
Analgesic Properties
Research indicates that this compound has relatively weak analgesic activity compared to traditional opioids. In various animal models, this compound demonstrated:
- Weak analgesic activity : While it was inactive in conventional thermal analgesic tests, it showed some effectiveness in preventing phenylquinone-induced abdominal contractions at very high doses (approximately 700 times higher than those needed for antagonistic effects) .
- Comparative Potency : this compound's analgesic potency was found to be about 120 times less than morphine and significantly less than dl-cyclazocine. However, it was more potent than naloxone and naltrexone in certain contexts .
Addiction Potential
Studies have suggested that this compound possesses a low potential for addiction. In chronic treatment scenarios, mice did not exhibit withdrawal symptoms when challenged with naloxone after being treated with this compound, indicating minimal physical dependence potential . This characteristic positions this compound favorably compared to more addictive opioids.
Central Nervous System Effects
In terms of central nervous system (CNS) activity:
- Minimal side effects : At doses up to 40 mg/kg subcutaneously, this compound did not produce significant CNS side effects, contrasting with other compounds such as dl-cyclazocine which caused pronounced effects at lower doses .
- Behavioral Effects : In squirrel monkeys, doses of 5 mg/kg led to mild ataxia and clonic convulsions, highlighting the potential for behavioral alterations at higher dosages .
Comparative Studies
A series of studies have compared this compound with other opioid antagonists:
Compound | MOR Activity | KOR Activity | Analgesic Potency (compared to Morphine) |
---|---|---|---|
This compound | Antagonist | Partial Agonist | 1/120 |
Naloxone | Antagonist | None | No analgesic activity |
Naltrexone | Antagonist | Weak Agonist | Weak analgesic activity |
dl-Cyclazocine | Antagonist | Agonist | 1/300 |
Clinical Trials
Although this compound was trialed for treating opioid addiction, its development was halted due to adverse effects related to its KOR agonism. Patients reported dysphoria and hallucinogenic effects that limited its acceptability in clinical settings .
Eigenschaften
CAS-Nummer |
42281-59-4 |
---|---|
Molekularformel |
C20H27NO2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C20H27NO2/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14/h5-6,12,14,18,22-23H,1-4,7-11,13H2/t18-,19+,20-/m1/s1 |
InChI-Schlüssel |
STBZIDOIKQNFCQ-HSALFYBXSA-N |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Isomerische SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Kanonische SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
42281-59-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-N-cyclopropylmethyl-3,14-dihydroxymorphinan oxilorphan oxilorphan hydrochloride oxilorphan hydrochloride, (+-)-isomer oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer oxilorphan tartrate (2:1), (R-(R*,R*))-isomer oxilorphan tartrate, (R-(R*,R*))-isomer oxilorphan, (+-)-isomer oxilorphan, (14alpha)-(+-)-isomer oxilorphan, (14alpha)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.